molecular formula C26H30N2O6 B12503832 cis-5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid

cis-5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B12503832
M. Wt: 466.5 g/mol
InChI Key: WBNNZDFYNPEJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative featuring dual orthogonal protecting groups: tert-butoxycarbonyl (Boc) at the 5-position and 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) at the 1-position of the piperidine ring. The cis stereochemistry (5-amino and 3-carboxylic acid groups on the same face) is critical for its applications in peptide synthesis and medicinal chemistry. Boc and Fmoc groups enable selective deprotection during solid-phase synthesis, making this compound valuable for constructing complex molecules with precise stereochemical control .

Key properties:

  • Molecular formula: Likely $ \text{C}{25}\text{H}{27}\text{N}2\text{O}6 $ (estimated based on analogs).
  • Functionality: Dual protection (acid-labile Boc and base-labile Fmoc), carboxylic acid for coupling.
  • Applications: Intermediate in peptide synthesis, chiral building block for pharmaceuticals.

Properties

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-17-12-16(23(29)30)13-28(14-17)25(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,31)(H,29,30)

InChI Key

WBNNZDFYNPEJGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Key Considerations

The compound’s synthesis revolves around three core objectives:

  • Piperidine Ring Formation : Construction of the six-membered heterocycle with defined stereochemistry.
  • Dual Protection : Sequential introduction of the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.
  • Carboxylic Acid Functionalization : Installation and stabilization of the C3-carboxylic acid moiety.

Key challenges include avoiding epimerization during protection/deprotection steps and ensuring regioselectivity in multi-step reactions.

Stepwise Synthesis from Piperidine Precursors

Piperidine Core Construction

The cis -configuration at C3 and C5 is achieved via stereoselective cyclization or hydrogenation. A common approach involves:

  • Cyclization of β-enamino diketones : Meldrum’s acid reacts with N-Boc-piperidine-3-carboxylic acid to form β-keto esters, which undergo cyclization with hydrazines to yield pyrazole intermediates. Subsequent hydrogenation (H₂/Pd-C) reduces the pyrazole to a piperidine ring while preserving stereochemistry.
  • Bismuth(III)-mediated coupling : Chiral aldehydes and allyl bromides undergo stereocontrolled coupling to form the piperidine backbone, as demonstrated in natural product syntheses.

Dual Protection Strategy

Boc Protection
  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).
  • Conditions : The primary amine at C5 is protected first under mild basic conditions (e.g., NaHCO₃, THF/H₂O) to yield tert-butyl (5-amino)piperidine-1-carboxylate.
Fmoc Protection
  • Reagents : 9-Fluorenylmethyl chloroformate (Fmoc-Cl), N,N-diisopropylethylamine (DIPEA).
  • Conditions : The secondary amine at N1 is protected in anhydrous dichloromethane (DCM) at 0°C to prevent carbamate scrambling.

Carboxylic Acid Installation

  • Hydrolysis of Esters : The C3-methyl ester (introduced via esterification with MeOH/H⁺) is saponified using NaOH (2N) in THF/H₂O to yield the free carboxylic acid.
  • Direct Carboxylation : Alternatively, carboxylation of a lithiated piperidine intermediate with CO₂ gas ensures regioselectivity.

Convergent Synthesis via Fragment Coupling

A modular approach improves scalability:

  • Fragment 1 : cis-5-Aminopiperidine-3-carboxylic acid is prepared via enzymatic resolution of racemic mixtures.
  • Fragment 2 : Fmoc-protected piperidine fragments are synthesized separately and coupled using peptide-coupling agents (e.g., HBTU, HATU).
Step Reaction Reagents/Conditions Yield (%) Reference
1 Boc Protection Boc₂O, DMAP, THF, 0°C → RT, 12 h 85–90
2 Fmoc Protection Fmoc-Cl, DIPEA, DCM, 0°C, 2 h 78–82
3 Carboxylic Acid Formation NaOH (2N), THF/H₂O, reflux, 6 h 95

Optimization of Stereochemical Control

Catalytic Hydrogenation

  • Crabtree Catalyst : Ir(cod)(py)(PCy₃)PF₆ ensures cis-selectivity (>20:1 dr) during pyrazole reduction.
  • Solvent Effects : Methanol/THF mixtures minimize racemization at C3.

Chiral Auxiliaries

  • Mandelic Acid Derivatives : Temporary chiral ligands enforce cis-geometry during cyclization steps, later removed via hydrolysis.

Purification and Characterization

  • Chromatography : Silica gel chromatography (EtOAc/hexanes, 1:3 → 1:1) removes diastereomeric impurities.
  • Crystallization : Recrystallization from EtOAc/hexanes yields high-purity (>98%) product.
  • Analytical Data :
    • ¹H NMR (500 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 5.32 (s, 1H, NHBoc), 4.41 (m, 1H, piperidine H3).
    • HPLC : >99% purity (C18 column, 80:20 MeCN/H₂O).

Industrial-Scale Production

Suppliers like VulcanChem and Sigma-Aldrich employ continuous-flow systems to enhance efficiency:

  • Flow Hydrogenation : H₂ gas and Pd/C catalysts reduce reaction times from hours to minutes.
  • In-line Analytics : FTIR and mass spectrometry monitor reaction progress in real time.

Applications in Drug Development

The compound serves as a key intermediate in:

  • Peptide Therapeutics : Fmoc/Boc groups enable solid-phase synthesis of HIV protease inhibitors.
  • Kinase Inhibitors : The piperidine scaffold is functionalized to target ATP-binding pockets.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluoren-9-ylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the tert-butoxycarbonyl group, leading to the removal of the protective group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the fluoren-9-ylmethoxycarbonyl group.

    Reduction: Deprotected amino acids.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

5-[(tert-butoxycarbonyl)amino]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid is widely used in the field of peptide synthesis. It serves as a building block for the synthesis of complex peptides and proteins. The protective groups help in the stepwise construction of peptides by preventing unwanted side reactions. This compound is also used in medicinal chemistry for the development of peptide-based drugs and in the study of protein-protein interactions .

Mechanism of Action

The mechanism of action of this compound is primarily related to its role as a protected amino acid in peptide synthesis. The protective groups are selectively removed under specific conditions to reveal the reactive amino and carboxyl groups, which then participate in peptide bond formation. The tert-butoxycarbonyl group is typically removed under acidic conditions, while the fluoren-9-ylmethoxycarbonyl group is removed under basic conditions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Structure/Substituents Molecular Weight (g/mol) Key Properties Applications References
Target Compound : cis-5-(tert-Butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid Boc (C5), Fmoc (C1), cis-configuration ~469.5 (estimated) Dual orthogonal protection, stereochemical rigidity Peptide synthesis, chiral intermediates
cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid Boc-protected cyclohexane, cis-configuration 243.29 mp 127–133°C, single protection Natural product research
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Boc-protected piperidine, phenyl substituent 305.37 Acute toxicity (H302), skin irritation (H315) Pharmaceutical intermediate
3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid Boc-protected pyridine, methoxy group 268.27 High cost ($400/g), isonicotinic acid backbone Drug discovery intermediates
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid Fmoc-protected piperidine ~353.39 (estimated) Single Fmoc protection, carboxylic acid Peptide synthesis
cis-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid Boc-protected, fluorinated piperidine 247.26 Fluorine enhances metabolic stability Antibacterial agents

Key Differences and Research Findings

Dual Protection vs. Single Protection: The target compound’s Boc and Fmoc groups allow sequential deprotection (e.g., Fmoc removal with piperidine, Boc with TFA), enabling multi-step synthesis . In contrast, analogs like cis-2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (single Boc) lack this versatility .

Stereochemical Influence: The cis configuration in the target compound enhances rigidity, which is advantageous for stabilizing specific conformations in drug-receptor interactions. This contrasts with 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinic acid, where planarity of the pyridine ring limits conformational flexibility .

Solubility and Reactivity :

  • The Fmoc group in the target compound increases hydrophobicity compared to Boc-protected analogs like (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid , which has higher aqueous solubility due to the polar phenyl group .

Cost and Availability: The target compound is likely expensive due to its complex synthesis (dual protection, chiral purity). For comparison, 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinic acid costs $400/g , while simpler analogs like cis-2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid are cheaper (¥24,700/g) .

Biological Activity

The compound cis-5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid (CAS Number: 2219379-53-8) is a synthetic amino acid derivative that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structural features, including a piperidine ring and protective groups, suggest potential biological activities worth exploring.

Chemical Structure

The molecular formula of the compound is C27H32N2O6C_{27}H_{32}N_{2}O_{6}, and its IUPAC name is 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(((tert-butoxycarbonyl)amino)methyl)piperidine-3-carboxylic acid . The chemical structure can be represented as follows:

Structure cis 5 tert butoxycarbonylamino 1 9H fluoren 9 ylmethoxycarbonyl piperidine 3 carboxylic acid\text{Structure }\text{cis 5 tert butoxycarbonylamino 1 9H fluoren 9 ylmethoxycarbonyl piperidine 3 carboxylic acid}

Enzyme Inhibition

The piperidine moiety is known to interact with various biological targets, including enzymes involved in metabolic pathways. For instance, derivatives of piperidine have shown inhibition against serine proteases and other enzymes critical for cellular functions . This suggests that this compound may also exhibit enzyme inhibitory properties, warranting further investigation.

Case Studies

  • Anticancer Activity : A study on piperidine derivatives indicated that compounds with similar functional groups exhibited cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest . This raises the possibility that our compound could have anticancer properties, which should be explored through in vitro and in vivo studies.
  • Neuroprotective Effects : Some studies have suggested that piperidine derivatives can protect neuronal cells from oxidative stress. This could be particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role . Investigating the neuroprotective potential of this compound could open avenues for therapeutic applications.

Research Findings

Study Findings
Short-chain carboxylic acids exhibit antimicrobial properties by lowering pH and causing intracellular stress.
Piperidine derivatives show enzyme inhibition, suggesting potential therapeutic applications.
Similar compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential anticancer activity.

Q & A

Q. What are the optimal synthetic strategies for introducing both Boc (tert-butoxycarbonyl) and Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting groups onto a piperidine scaffold?

  • Methodological Answer : The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF) . For Fmoc protection, Fmoc-Cl or Fmoc-OSu is employed in a two-phase system (e.g., DCM/water) with sodium bicarbonate to stabilize the pH . Sequential protection requires orthogonal deprotection: Boc is acid-labile (removed with TFA), while Fmoc is base-sensitive (cleaved with piperidine). Ensure steric hindrance at the piperidine ring’s 1- and 5-positions is minimized during coupling to avoid incomplete reactions .

Q. How can the purity of this compound be reliably assessed given its dual-protected structure?

  • Methodological Answer : Use a combination of reversed-phase HPLC (RP-HPLC) with a C18 column and UV detection at 265–280 nm (λmax for Fmoc). Validate purity >98% via integration of peak areas. Confirm molecular identity via HRMS (ESI+) and ¹H/¹³C NMR. For example, the Fmoc group shows characteristic aromatic proton signals at δ 7.3–7.8 ppm, while Boc protons appear as a singlet at δ 1.4 ppm .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to light, as the fluorenyl moiety is UV-sensitive. Lyophilized solids are more stable than solutions; if dissolved, use anhydrous DMF or DMSO and aliquot to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can regioselectivity challenges during piperidine functionalization be addressed, particularly at the 3-carboxylic acid position?

  • Methodological Answer : Regioselective carboxylation at the 3-position requires careful control of steric and electronic effects. Pre-functionalize the piperidine via a ketone intermediate, followed by a Staudinger reaction or enzymatic resolution to achieve cis-configuration. Computational modeling (DFT) can predict reactive sites: the 3-carboxylic acid’s electron-withdrawing nature directs further modifications to the 5-amino group .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use DSC (Differential Scanning Calorimetry) to identify melting point variations (±5°C). Cross-validate NMR data with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, coupling constants (J values) in the piperidine ring confirm cis/trans isomerism .

Q. How can large-scale synthesis (≥10 g) be optimized without compromising enantiomeric purity?

  • Methodological Answer : Employ flow chemistry for Boc/Fmoc sequential protection to enhance reaction consistency. Use immobilized enzymes (e.g., lipases) for chiral resolution. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Scale-up purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC .

Q. What strategies mitigate racemization during peptide coupling involving the 3-carboxylic acid moiety?

  • Methodological Answer : Activate the carboxylic acid with HATU or COMU in the presence of HOAt to minimize racemization. Maintain low temperatures (–15°C) and neutral pH during coupling. Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane/isopropanol (90:10) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.